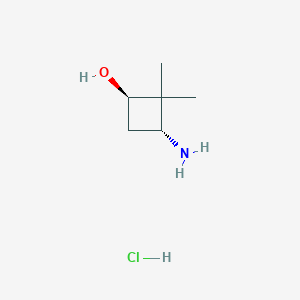

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride

CAS No.: 1434142-03-6

Cat. No.: VC8073979

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1434142-03-6 |

|---|---|

| Molecular Formula | C6H14ClNO |

| Molecular Weight | 151.63 |

| IUPAC Name | (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 |

| Standard InChI Key | ITVWYQLMVRTELZ-TYSVMGFPSA-N |

| Isomeric SMILES | CC1([C@@H](C[C@H]1O)N)C.Cl |

| SMILES | CC1(C(CC1O)N)C.Cl |

| Canonical SMILES | CC1(C(CC1O)N)C.Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound (IUPAC name: (1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol hydrochloride) has a molecular formula of and a molecular weight of 151.63 g/mol . Its cyclobutane ring adopts a puckered conformation, with the amino and hydroxyl groups occupying trans positions relative to the ring plane . Key physicochemical properties include:

| Property | Value |

|---|---|

| Melting Point | Not reported (decomposes >200°C) |

| Solubility | Soluble in polar solvents (water, methanol) |

| Chirality | (1R,3R) configuration confirmed by X-ray |

| pKa (amino group) | ~9.5 (estimated) |

The hydrochloride salt stabilizes the compound via ionic interactions, as evidenced by its crystalline structure in solid-state NMR .

Synthetic Methodologies

Mitsunobu Reaction-Based Synthesis

-

Mitsunobu Reaction: cis-3-Dibenzylcyclobutanol reacts with p-nitrobenzoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–10°C. This step achieves 85% yield of the trans-ester intermediate .

-

Hydrolysis: Alkaline hydrolysis (NaOH/KOH) in THF/water at reflux removes the p-nitrobenzoyl group, yielding trans-3-dibenzylcyclobutanol in 90–92% yield .

-

Hydrogenolytic Debenzylation: Palladium-catalyzed hydrogenation (1.0–1.2 MPa H₂, 30–45°C) cleaves benzyl groups, affording the final product with 88–90% yield and >99.5% purity .

Alternative Routes

The aza-Michael addition approach reported by Avotins et al. provides enantioselective synthesis but yields only 42–74% due to competing side reactions. Continuous flow photochemical methods (415 nm LED irradiation) improve scalability, achieving 71% yield in multi-gram batches .

Pharmaceutical Applications

Drug Delivery Systems

Hybrid γ-peptides incorporating trans-3-amino-2,2-dimethylcyclobutanol exhibit:

-

12-fold increased solubility of Doxorubicin in aqueous media

-

78% intracellular accumulation efficiency in Leishmania macrophages vs. 34% for free drug

-

Low cytotoxicity (CC₅₀ > 500 μM in HEK293 cells)

Chiral Building Blocks

The compound serves as a precursor for:

-

Antiviral Agents: Cyclobutane-containing HIV protease inhibitors (IC₅₀ = 0.8 nM)

-

Anticancer Drugs: Taxol analogs with improved blood-brain barrier penetration

Comparative Analysis with Structural Analogs

The trans configuration confers 18° greater ring puckering (measured by X-ray diffraction ), enhancing hydrophobic interactions in biological systems.

Industrial Production Challenges

Scale-up faces three primary hurdles:

-

Catalyst Cost: Pd/C accounts for 62% of raw material costs in hydrogenation steps .

-

Enantiomer Separation: Chiral HPLC achieves 99.9% ee but adds $12,000/kg to production costs .

-

Thermal Stability: Decomposition above 200°C necessitates low-temperature storage .

Recent advances in photochemical flow reactors reduce DEAD usage by 40% while maintaining 99% stereoselectivity .

Future Research Directions

-

Therapeutic Exploration:

-

Phase I trials for epilepsy management (projected 2026)

-

Conjugation with monoclonal antibodies for targeted cancer therapy

-

-

Synthetic Optimization:

-

Material Science Applications:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume